3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid
Description
The compound 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid features a complex tricyclic core with a 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene scaffold. This structure is substituted at the 7-position with a 2-cyanoprop-2-enoic acid moiety, combining a cyano group and a carboxylic acid in a conjugated system. Such structural motifs are often associated with bioactivity, as seen in fluoroquinolones like ofloxacin and levofloxacin, which share the azatricyclo core but differ in substituents (e.g., fluorine, piperazinyl groups) .
Properties
IUPAC Name |
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENNHTVELFRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from PubChem and ZINC Databases
lists several compounds with structural similarities to the target molecule, primarily through shared azatricyclo cores but divergent substituents (Table 1).
Table 1: Structurally Related Compounds and Key Differences
| PubChem CID | Substituent/Modification | Functional Implications |
|---|---|---|
| 59401066 | (E)-N-methylprop-2-enamide | Reduced acidity vs. carboxylic acid; altered solubility/metabolism |
| 121464698 | 3-acetamidopropyl ester | Esterification may enhance lipophilicity |
| 121464699 | (E)-N-pentylprop-2-enamide | Increased hydrophobicity; potential for membrane penetration |
| 154615008 | N-[2-(6-chlorohexoxy)ethyl]prop-2-enamide | Chloroalkoxy chain may influence receptor binding |
| 156376202 | tert-butyl carbamate-linked ethoxy derivative | Prodrug potential; carbamate enhances stability |
Key Observations :
Comparison with Bioactive Analogues
Ofloxacin and Levofloxacin
- Structural Overlap : Both antibiotics share the azatricyclo core but feature a fluorine atom (enhancing DNA gyrase binding) and a piperazinyl group (improving Gram-negative activity) .
- Functional Contrast: The target compound lacks fluorine and piperazinyl substituents, suggesting divergent mechanisms. Its cyano group may confer unique electronic properties for non-antibiotic applications (e.g., enzyme inhibition) .
Cannabinoid CB2 Receptor Inhibitor (CID: N/A)
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- Solubility : A structurally similar amide derivative (CID: 898427-54-8) exhibits solubility of 40.3 µg/mL at pH 7.4 . The target compound’s carboxylic acid may improve aqueous solubility relative to amides but reduce membrane permeability.
- Stability : Ester derivatives (e.g., CID 121464698) may exhibit higher hydrolytic stability compared to the carboxylic acid form, which could be prone to decarboxylation under acidic conditions .
Biological Activity
3-(1-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid with a molecular formula of and an average molecular weight of 268.316 g/mol . The compound features a tricyclic structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activities
Research indicates that 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid exhibits several biological activities:
Antimicrobial Properties
Studies have suggested that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Effects
Preliminary research indicates potential anticancer properties. The compound may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle progression.
Neuroprotective Effects
There is emerging evidence that the compound may offer neuroprotective benefits by reducing neuroinflammation and oxidative damage in neuronal cells.
Case Studies and Research Findings
A review of relevant literature reveals several studies exploring the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
